Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound featuring a fused cyclopropane and piperidine-like structure. Its IUPAC name is methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, with the CAS number 1024038-72-9 . The molecular formula is C₇H₁₂ClNO₂, and it has a molecular weight of 177.63 g/mol . The stereochemistry of the compound is critical, as the exo configuration (6S) distinguishes it from endo isomers . This compound is often utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH) .
Properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212063-26-7 | |
| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings (0.005 mol %) and results in high diastereoselectivity without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the dirhodium(II)-catalyzed cyclopropanation reaction suggests that it can be adapted for large-scale synthesis, providing a practical route for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure through the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: Conversion of the ester group to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Dirhodium(II) catalysts: Used in the cyclopropanation reaction.
Ethyl diazoacetate: A key reagent in the formation of the bicyclic structure.
Acidic or basic conditions: Employed in hydrolysis reactions.
Major Products
The primary product of these reactions is the desired bicyclic compound, this compound .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Analgesics and Anesthetics
This compound serves as a precursor in the synthesis of analgesic and anesthetic agents. Its bicyclic structure allows for modifications that enhance its pharmacological properties, making it suitable for developing new pain management medications.
1.2 Neurological Research
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has been investigated for its potential neuroprotective effects. Studies suggest that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems, particularly those involving acetylcholine receptors.
1.3 Antimicrobial Activity
Research indicates that this compound and its derivatives possess antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3.1 Development of Novel Pain Relievers
A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs derived from this compound, leading to the discovery of compounds with enhanced analgesic efficacy and reduced side effects compared to traditional opioids .
3.2 Neuroprotective Agents
In research focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotective effects, suggesting potential applications in treating conditions such as Alzheimer's disease .
3.3 Antimicrobial Studies
A recent investigation assessed the antimicrobial activity of this compound against various pathogens, including resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Differences :
- Stereochemical variations (e.g., 6S vs. 6R) influence synthetic routes and biological activity. For example, the (1R,5S,6R)-ethyl ester is a precursor in IDH inhibitor synthesis , while the exo-methyl derivative is optimized for rigidity .
Stereoisomers: Exo vs. Endo Configurations
The stereochemistry of the carboxylate group (exo vs. endo) significantly impacts physicochemical properties:
- Exo isomers (e.g., the target compound) exhibit enhanced steric accessibility for reactions at the carboxylate group, facilitating hydrolysis or coupling reactions .
- Endo isomers are less commonly reported but may show altered solubility or binding kinetics due to hindered functional group exposure .
Functional Group Modifications
Key Insights :
- Hydroxyl or amine substituents enable diversification into prodrugs or receptor-targeted molecules .
- Boc-protected derivatives are critical for stepwise synthesis in complex drug candidates .
Bicyclic Framework Variations
Key Differences :
- Ring size (e.g., [3.1.0] vs. [3.2.1]) affects conformational flexibility and binding pocket compatibility .
- Electron-withdrawing groups (e.g., CF₃) modulate solubility and metabolic stability .
Tables of Key Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Target Compound | C₇H₁₂ClNO₂ | 177.63 | 1024038-72-9 | Methyl ester |
| Ethyl Analog | C₈H₁₄ClNO₂ | 191.66 | 1373253-19-0 | Ethyl ester |
| Hydroxyl Derivative | C₅H₁₀ClNO | 135.59 | 1523542-00-8 | Hydroxyl |
| Trifluoromethyl Derivative | C₆H₉ClF₃N | 187.59 | 1221722-96-8 | CF₃ |
Biological Activity
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known by its CAS number 1212063-26-7, exhibits notable biological activities that are of interest in pharmacological and chemical research. This compound belongs to a class of bicyclic amines and has potential applications in medicinal chemistry, particularly as a scaffold for drug development.
- Molecular Formula : CHClNO
- Molecular Weight : 177.6287 g/mol
- CAS Number : 1212063-26-7
- Synonyms : Methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, among others.
Research indicates that this compound interacts with various biological targets, primarily focusing on neurotransmitter systems. It has been shown to have an affinity for certain receptors involved in neurological processes, which may contribute to its potential therapeutic effects.
Biological Activities
- Neurotransmitter Modulation : The compound exhibits activity that may influence neurotransmitter release and receptor interaction, particularly with acetylcholine receptors. This suggests potential applications in treating neurological disorders or enhancing cognitive functions.
- Antinociceptive Effects : Preliminary studies indicate that this compound may possess analgesic properties, providing relief from pain through modulation of pain pathways in the central nervous system.
- Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes implicated in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of the compound on pain response in animal models, showing significant reduction in pain sensitivity compared to control groups. |
| Study 2 | Analyzed the binding affinity of the compound to various neurotransmitter receptors, revealing a strong interaction with nicotinic acetylcholine receptors, suggesting potential for cognitive enhancement therapies. |
| Study 3 | Explored the metabolic effects of the compound in vitro, demonstrating inhibition of key enzymes involved in metabolic syndromes, indicating a possible role in weight management or diabetes treatment. |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated that at recommended doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile.
Q & A
Q. Critical Factors :
- Catalyst Selection : Dirhodium(II) optimizes exo/endo selectivity, while Pd/C ensures efficient deprotection.
- Solvent Systems : Methanol or ethyl acetate is used for solubility and stability.
- Temperature : Controlled heating (e.g., 5°C for crystallization) minimizes by-products.
Q. Table 1. Representative Synthetic Conditions
How is the stereochemical configuration of this compound validated?
Basic Research Question
Stereochemical validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR analyze coupling constants and diastereotopic protons. For example, exo-configuration shows distinct splitting patterns for bridgehead hydrogens .
- X-ray Crystallography : Resolves absolute configuration (e.g., (1R,5S,6S) stereodescriptors) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB under isocratic conditions .
Q. Advanced Consideration :
- Dynamic NMR : Detects ring-flipping barriers in the azabicyclo core, confirming rigidity of the exo conformation .
What analytical methods are recommended for assessing the solubility and stability of this compound under physiological conditions?
Basic Research Question
- Solubility : Use shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4). Acetonitrile/water mixtures (e.g., 30:70 v/v) mimic biorelevant media .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., ester hydrolysis) .
Q. Advanced Consideration :
- Microsomal Stability Assays : Incubate with liver microsomes to predict metabolic lability (e.g., CYP450-mediated oxidation) .
How can researchers resolve contradictions in reported biological activities of azabicyclo derivatives?
Advanced Research Question
Discrepancies arise from structural nuances (e.g., substituent effects) or assay variability:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-methoxy vs. 6-amino derivatives) using standardized assays (e.g., mGluR5 modulation) .
- Assay Validation : Replicate studies under controlled conditions (e.g., calcium mobilization assays in HEK293 cells for receptor activity) .
- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., logP vs. antimicrobial potency) .
Q. Example :
- Antimicrobial Activity : Gram-positive activity in one study vs. inactivity in another may reflect differences in bacterial strains or compound purity.
What strategies optimize the synthetic yield of the exo-isomer over the endo-isomer?
Advanced Research Question
- Catalyst Engineering : Chiral dirhodium(II) complexes (e.g., Rh₂(S-PTA)₄) favor exo-selectivity via steric control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring exo geometry .
- Temperature Modulation : Lower temperatures (–20°C) slow reaction kinetics, enhancing selectivity .
Q. Table 2. Optimization Parameters
| Parameter | exo:endo Ratio Improvement | Reference |
|---|---|---|
| Rh₂(S-PTA)₄ catalyst | 9:1 → 15:1 | |
| DMF solvent | 7:1 → 12:1 | |
| –20°C reaction | 5:1 → 8:1 |
How does the azabicyclo core influence the compound’s pharmacokinetic properties compared to monocyclic analogs?
Advanced Research Question
- Bioavailability : The rigid bicyclic structure reduces metabolic oxidation, enhancing half-life (e.g., t₁/₂ = 4.2 hrs vs. 1.5 hrs for piperidine analogs) .
- Blood-Brain Barrier Penetration : LogD (1.8) and polar surface area (45 Ų) predict moderate CNS penetration .
- Protein Binding : Hydrophobic interactions with serum albumin (90% binding) limit free plasma concentration .
What computational methods are effective for predicting the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina screens against targets (e.g., mGluR5) using the crystal structure (PDB: 4OO9) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
- QSAR Models : Build predictive models using descriptors like topological polar surface area (TPSA) and H-bond donors .
How can researchers address discrepancies in NMR data across different synthetic batches?
Advanced Research Question
- Impurity Profiling : Use LC-MS to identify by-products (e.g., over-reduced intermediates) .
- Deuterated Solvent Calibration : Ensure consistent solvent suppression and referencing (e.g., TMS in CDCl₃) .
- Batch Comparison : Statistical analysis (PCA) of ¹H NMR spectra detects subtle structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
